Sacidumlignan A

Description

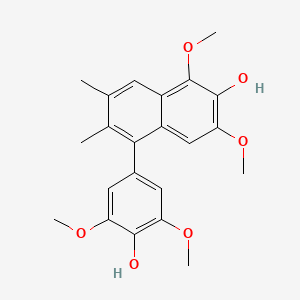

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24O6 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

5-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethoxy-6,7-dimethylnaphthalen-2-ol |

InChI |

InChI=1S/C22H24O6/c1-11-7-15-14(10-18(27-5)21(24)22(15)28-6)19(12(11)2)13-8-16(25-3)20(23)17(9-13)26-4/h7-10,23-24H,1-6H3 |

InChI Key |

NBOWNYPCCMRIJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C)C3=CC(=C(C(=C3)OC)O)OC)OC)O)OC |

Synonyms |

sacidumlignan A |

Origin of Product |

United States |

Natural Occurrence and Isolation of Sacidumlignan a

Botanical Source Identification: Sarcostemma acidum as a Producer of Sacidumlignans

Sacidumlignan A, along with its related compounds Sacidumlignan B, C, and D, is produced by the plant Sarcostemma acidum (Roxb.) Voigt. pharmasm.comacs.orghumanjournals.comnih.govnih.gov This plant belongs to the Apocynaceae family and is a perennial, leafless shrub. researchgate.netijpsr.com Known colloquially as Somlata or Moon plant, it is a sturdy, succulent, and leafless creeper that often grows over trees and shrubs. pharmasm.comacs.orgnih.gov

Sarcostemma acidum thrives in the warmer, tropical, and subtropical regions of Asia, with its presence documented in countries such as China, India, Pakistan, and Sri Lanka. pharmasm.comacs.org It is typically found in dry, rocky areas. researchgate.netphcogj.com The plant is characterized by its jointed, green, cylindrical stems that contain a milky latex. humanjournals.comijpsr.com Although leaves are technically present, they are reduced to small scales, giving the plant its leafless appearance. ijpsr.comphcogj.com

Chemical investigations into Sarcostemma acidum have revealed a diverse array of phytochemicals. researchgate.netphcogj.com A study on a specimen from Hainan Island, China, led to the isolation of four novel lignans (B1203133) named sacidumlignans A-D, two new degraded lignan (B3055560) derivatives, sacidumols A and B, and four known compounds: (+)-pinoresinol, 9R-hydroxypinoresinol, perforatic acid, and peucenine-7-O-methyl ether. acs.orgnih.gov Research on the plant from Indian regions has identified other constituents, including malic acid, β-amyrin, leupeol, β-sitosterol, and Friedelin. acs.orgekb.eg

Table 1: Lignans and Related Derivatives from Sarcostemma acidum

| Compound Name | Classification | Reference |

|---|---|---|

| This compound | Lignan | acs.orgnih.gov |

| Sacidumlignan B | Lignan | acs.orgnih.gov |

| Sacidumlignan C | Lignan | acs.orgnih.gov |

| Sacidumlignan D | Rearranged Tetrahydrofuran (B95107) Lignan | acs.orgnih.gov |

| Sacidumol A | Degraded Lignan Derivative | acs.orgnih.gov |

| Sacidumol B | Degraded Lignan Derivative | acs.orgnih.gov |

| (+)-Pinoresinol | Known Lignan | acs.orgnih.gov |

| 9R-hydroxypinoresinol | Known Lignan | acs.org |

Methodologies for the Extraction and Isolation of this compound

The isolation of this compound from Sarcostemma acidum involves a multi-step process of extraction and chromatographic separation. acs.org A specific methodology was detailed in the research that first identified the compound. acs.org

The process began with the air-dried and powdered whole plant material (2.1 kg), which was percolated with 95% ethanol (B145695) at room temperature. acs.org After removing the ethanol under reduced pressure, a crude extract (198 g) was obtained. This extract was then dissolved in an 80% methanol-water solution and partitioned sequentially with petroleum ether and ethyl acetate (B1210297) (EtOAc). acs.org

The ethyl acetate fraction (SA-E), weighing 50 g, was found to contain the lignans. This fraction was subjected to column chromatography on an MCI gel CHP 20P, using a gradient elution system of water-methanol (from 1:1 to 0:1). acs.org This step yielded six primary fractions (E1-E6). This compound was isolated from fraction E4. Further purification of fraction E4 was achieved through silica (B1680970) gel column chromatography, eluting with a solvent mixture of chloroform (B151607) and methanol (B129727) (10:1), which ultimately yielded 100 mg of pure this compound. acs.org

Table 2: Summary of Extraction and Isolation Protocol for this compound

| Step | Procedure | Solvent/Material | Fraction/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Extraction | Percolation of powdered whole plant | 95% Ethanol | Crude Extract | 198 g | acs.org |

| 2. Partitioning | Liquid-liquid partition of crude extract | 80% MeOH, Petroleum Ether, Ethyl Acetate | Ethyl Acetate Fraction (SA-E) | 50 g | acs.org |

| 3. Column Chromatography (Initial) | MCI gel CHP 20P column | Water-Methanol (gradient) | Fraction E4 | - | acs.org |

Structural Elucidation and Conformational Analysis of Sacidumlignan a

Advanced Spectroscopic Techniques for Structural Determination

The determination of the planar structure of Sacidumlignan A was accomplished through a combination of advanced spectroscopic methods. acs.orgresearchgate.net High-resolution electrospray ionization mass spectrometry (HREIMS) was employed to establish its molecular formula. acs.org

Further structural details were revealed by other spectroscopic techniques:

Infrared (IR) Spectroscopy: The IR spectrum indicated the presence of hydroxyl groups and substituted benzene (B151609) rings. acs.org

Ultraviolet (UV) Spectroscopy: UV analysis provided information about the chromophore system within the molecule. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, and DEPT, were crucial for elucidating the complex carbon skeleton and the placement of various functional groups. acs.orgncl.res.in While the specific NMR data for this compound is not fully detailed in the initial isolation report, the structure was confirmed through the analysis of its methylated derivative, compound 1a . acs.org The ¹H NMR data for this derivative provides key information about the protons in the core structure.

¹H NMR Spectroscopic Data for this compound derivative (1a)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.87 | s | 1H | Aromatic & Methoxy (B1213986) Protons |

| 6.50 | s | 1H | |

| 6.47 | s | 2H | |

| 4.06 | s | 3H | |

| 3.96 | s | 3H | |

| 3.95 | s | 3H | |

| 3.83 | s | 6H | |

| 3.70 | s | 3H | |

| 2.48 | s | 3H | |

| 2.14 | s | 3H |

Data obtained in CD₃COCD₃ at 400 MHz. acs.org

Establishment of Relative and Absolute Configuration of this compound

Determining the precise three-dimensional arrangement of atoms, known as stereochemistry, is a critical challenge in natural product chemistry. rsc.org This involves establishing both the relative and absolute configuration of all chiral centers. libretexts.org

The relative configuration of the Sacidumlignan family of compounds was initially investigated using 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), which reveals through-space proximity of protons. acs.org However, the definitive assignment of the absolute configuration of this compound was achieved through total synthesis. ncl.res.in

Synthetic efforts targeting the related compound, Sacidumlignan B, successfully established its absolute configuration by comparing the optical rotation of the synthesized molecule to that of the natural product. ncl.res.in The synthesis of this compound was then accomplished through the chemical aromatization of a key dihydronaphthalene intermediate from the synthesis of Sacidumlignan B. ncl.res.insemanticscholar.org This direct chemical correlation between Sacidumlignan B and this compound unequivocally established the absolute configuration of this compound. ncl.res.in While Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution, its specific application in the initial elucidation of this compound is not prominently documented. rsc.orgmdpi-res.comgenesilico.pl

Insights into the Unique Molecular Architecture of this compound

This compound possesses a complex and unique molecular architecture. It is built upon a 7'-arylnaphthalene-type skeleton, a key feature that distinguishes it within its chemical family. ncl.res.insemanticscholar.org This compound is one of four related lignans (B1203133), named Sacidumlignans A–D, that were isolated together from Sarcostemma acidum. acs.orgnih.govresearchgate.net

A particularly fascinating aspect of its architecture is its relationship with Sacidumlignan D. Sacidumlignan D features an unprecedented rearranged tetrahydrofuran (B95107) lignan (B3055560) skeleton. acs.orgncl.res.in Intriguingly, a facile, acid-triggered conversion of Sacidumlignan D to this compound has been demonstrated in the laboratory. researchgate.netrsc.org This suggests a plausible biosynthetic link between these two structurally distinct natural products, involving a significant molecular rearrangement. researchgate.netacs.org This transformation highlights the intricate structural relationships within this family of natural products. researchgate.net

Classification of this compound within the Lignan Family, including 2,7'-Cyclolignans

This compound belongs to the broad class of natural products known as lignans. ctdbase.org Lignans are defined as compounds formed by the oxidative dimerization of two phenylpropanoid units. researchgate.netrsc.org

More specifically, this compound is classified as a 2,7'-cyclolignan . nih.govresearchgate.net This subclass of lignans is characterized by the presence of two specific carbon-carbon bonds that create a rigid, cyclic core: one bond between the C8 and C8' positions and a second cyclizing bond between the C2 and C7' positions of the two precursor units. rsc.org

Within the 2,7'-cyclolignan group, this compound is further categorized based on the oxidation state of its core structure. It is a 7'-arylnaphthalene-type lignan, indicating a fully aromatic naphthalene (B1677914) core. ncl.res.insemanticscholar.org This differentiates it from its co-isolated family members, such as Sacidumlignan B, which is a 7',8'-dihydronaphthalene derivative, and Sacidumlignan C, which has a tetrahydronaphthalene core. ncl.res.in

Total Synthesis of Sacidumlignan A: Strategies and Methodologies

Retrosynthetic Approaches to the Sacidumlignan A Framework

The total synthesis of this compound has been approached through several convergent retrosynthetic strategies. A common theme in these approaches is the disconnection of the arylnaphthalene core, often tracing back to simpler, more readily available starting materials.

One prominent retrosynthetic analysis envisions this compound arising from its dihydronaphthalene precursor, Sacidumlignan B, through a late-stage aromatization. acs.orgmdpi.com This simplifies the synthetic challenge to the construction of the dihydronaphthalene skeleton. The retrosynthesis of Sacidumlignan B, in turn, often involves the disconnection of the C7'-C8' bond or the bond connecting the aryl group to the naphthalene (B1677914) system. acs.orgnih.gov

Another key retrosynthetic disconnection involves breaking the central lactone ring of a precursor, which can be formed from a suitably functionalized diaryl ketone and a crotyl unit. nih.govmdpi.com This approach allows for the early introduction of the necessary carbon framework, with the stereocenters being set in subsequent steps. For instance, a proposed synthesis of (±)-sacidumlignan D, a related compound, which can be converted to this compound, involved a retrosynthetic analysis that led back to a symmetrical diaryl ketone. researchgate.netrsc.org

A notable strategy involves the use of a common intermediate that can be divergently converted to Sacidumlignans A, B, and D. acs.orgacs.org This highlights the efficiency and elegance of a well-planned retrosynthetic route, allowing for the synthesis of multiple natural products from a single advanced precursor. The key disconnections in this unified approach often involve an acid-mediated cyclization to form the dihydronaphthalene ring of Sacidumlignan B, which is then aromatized to yield this compound. acs.orgacs.org

Development of Key Reaction Pathways for this compound Construction

The construction of the this compound skeleton has been achieved through a variety of powerful chemical transformations. These methods highlight the ingenuity of synthetic chemists in forging complex carbon-carbon and carbon-oxygen bonds with high levels of control.

Application of Radical Cyclization Reactions

Radical cyclization reactions have proven to be a powerful tool in the synthesis of the core structure of this compound. The Ueno-Stork radical cyclization, in particular, has been successfully employed as a key step in the total synthesis of (±)-Sacidumlignan A. researchgate.netrsc.org This approach involves the cyclization of an α-bromo acetal (B89532) onto a tethered alkene, effectively forming the central ring system of the lignan (B3055560).

Acid-Mediated Cyclization and Rearrangement Processes

Acid-mediated cyclization and rearrangement reactions are cornerstone strategies in the synthesis of this compound and its precursors. These reactions are frequently used to construct the dihydronaphthalene or naphthalene core of the molecule. acs.orgmdpi.comacs.org

In the first total synthesis of this compound, an acid-mediated dehydrative cyclization of a γ-aryl aldehyde was a pivotal step in forming the dihydronaphthalene unit of Sacidumlignan B. acs.orgnih.gov This intermediate was then aromatized to afford this compound. acs.org Specifically, the oxidation of a primary alcohol to an aldehyde, followed by treatment with p-toluenesulfonic acid (p-TSA), triggered the cyclization and elimination to yield the dihydronaphthalene core with high diastereoselectivity. acs.org Another example involves an acid-triggered tandem reaction starting from a Ueno-Stork cyclization product, which played a crucial role in an efficient synthesis of this compound. researchgate.netrsc.org The final step in one of the total syntheses of (-)-Sacidumlignan A involved a one-pot aromatization of a dihydronaphthalene intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) followed by desilylation. acs.org

| Reaction | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| Dehydrative Cyclization | p-TSA, toluene, rt | di-O-TBS-sacidumlignan B | Excellent | acs.org |

| Aromatization/Desilylation | 1. DDQ, CH2Cl2; 2. TBAF | (-)-Sacidumlignan A | 80% | acs.org |

| Acid-Triggered Tandem Reaction | TsOH, CF3CO2H, rt | Arylnaphthalene intermediate | 62% | researchgate.net |

Friedel-Crafts Type Cyclizations in Sacidumlignan Synthesis

Friedel-Crafts type cyclizations have been effectively utilized in the construction of the Sacidumlignan framework, particularly in the synthesis of Sacidumlignan B, a direct precursor to this compound. nih.govmdpi.com This classic electrophilic aromatic substitution reaction provides a direct means of forming the arylnaphthalene core.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Benzyl-protected aldehyde | 1. IBX; 2. Acid | Benzyl-protected Sacidumlignan B | 81% (2 steps) | mdpi.com |

| Deprotected aldehyde | Acid | (±)-Sacidumlignan B | 85% | mdpi.com |

Barbier-Type Reactions for Carbon-Carbon Bond Formation

Barbier-type reactions, which involve the in-situ generation of an organometallic reagent, have been instrumental in the early stages of Sacidumlignan synthesis for the crucial construction of carbon-carbon bonds. nih.govmdpi.com This methodology is particularly advantageous as it often employs less sensitive metals and can be performed under milder conditions compared to traditional Grignard reactions. wikipedia.org

A key step in one of the synthetic routes towards this compound involved a zinc-mediated Barbier reaction. acs.orgncl.res.in Specifically, a Barbier-type crotylation of a benzophenone (B1666685) derivative was used to construct a homoallylic alcohol, which served as a precursor to a key γ-lactone intermediate. acs.org In a more recent concise synthesis of racemic Sacidumlignan B, a zinc-mediated Barbier reaction between a diaryl ketone and crotyl bromide was employed to form an α-exo-methylene-γ-lactone in a one-pot process with an 84% yield. mdpi.com This lactone contained all the necessary carbon atoms for the Sacidumlignan B skeleton.

| Reactants | Metal | Product | Yield | Reference |

| Diaryl ketone, Crotyl bromide | Zinc | α-exo-methylene-γ-lactone | 84% | mdpi.com |

| Benzophenone derivative, Crotyl bromide | Zinc | Homoallylic alcohol | Not specified | acs.org |

Advanced Catalytic Methods: Palladium-Catalyzed, Organocatalytic, and Photocatalytic Approaches

While the core syntheses of this compound have heavily relied on the aforementioned classical and radical methods, the broader field of lignan synthesis has seen the emergence of advanced catalytic approaches. Although direct application of some of these methods to this compound is not extensively documented, they represent promising future directions.

Palladium-catalyzed reactions are powerful tools for C-C and C-H bond functionalization. While a specific Pd-catalyzed step in a completed total synthesis of this compound is not highlighted in the primary literature, related strategies have been developed for other cyclolignans. researchgate.net For instance, Pd-catalyzed C-H arylation has been explored for the synthesis of aryltetralin lignans (B1203133). researchgate.net In one synthesis of Sacidumlignan B, a precursor to this compound, debenzylation was attempted using Pd/C catalyzed hydrogenation, which also led to the reduction of a double bond in the dihydronaphthalene ring. mdpi.com

Organocatalysis offers a metal-free alternative for asymmetric synthesis. While not a key feature in the reported syntheses of this compound, organocatalytic domino reactions have been used to construct the tetrahydronaphthalene skeleton of related lignans like galbulin. mdpi.com

Photocatalytic methods are a rapidly developing area in organic synthesis. Visible-light photoredox catalysis has been applied to the synthesis of γ-lactones, which are key structural motifs in some lignan synthetic intermediates. acs.org While a direct photocatalytic step in the synthesis of this compound has not been reported, the potential for such methods in future synthetic endeavors is significant, especially for promoting radical reactions under mild conditions. nih.govscribd.com

Stereoselective Synthesis of this compound

The intricate, three-dimensional architecture of this compound necessitates a stereoselective approach to its total synthesis. Control over the relative and absolute stereochemistry of the molecule is paramount, and various strategies have been developed to address this challenge. These methodologies often focus on the stereocontrolled formation of key carbon-carbon bonds and the establishment of the chiral centers within the lignan core.

Asymmetric Synthetic Strategies

The development of asymmetric syntheses for this compound and its congeners has been a significant focus, aiming to produce enantiomerically pure material. These strategies often introduce chirality early in the synthetic sequence and carry it through subsequent transformations.

One notable approach involves an auxiliary-controlled asymmetric conjugate addition. For instance, the synthesis of a key benzhydryl intermediate has been achieved with excellent diastereoselectivity (d.r. 97:3) using (3,4,5-trimethoxyphenyl)-magnesium bromide and a chiral auxiliary. nih.gov This auxiliary is later removed after successfully inducing the desired stereochemistry. nih.gov

Another strategy employs enzymatic desymmetrization. In a synthesis targeting a related lignan, porcine pancreatic lipase (B570770) (PPL) was used for the asymmetric desymmetrization of a diacetate, achieving excellent selectivity (95% ee). nih.gov While not directly applied to this compound in the cited work, this method highlights a powerful tool for establishing chirality in precursors for cyclolignan synthesis. nih.gov

Furthermore, asymmetric Evans syn-aldol reactions have been utilized to set key stereocenters. For example, the reaction between a commercially available aldehyde and an imide has furnished a product with excellent diastereoselectivity (d.r. 96:4), which then serves as a chiral building block for further transformations. nih.gov

Diastereoselective Transformations in the Synthesis of this compound

A key diastereoselective transformation employed in the synthesis of this compound's precursors is the α-methylation of a lactone. This step is instrumental in controlling the chiral centers of the central lignan core. acs.orgacs.orgnih.gov The first total synthesis of this compound, along with its relatives Sacidumlignan B and D, utilized this diastereoselective methylation as a pivotal step. acs.orgnih.gov

Another critical diastereoselective reaction is the Ueno-Stork radical cyclization of an α-bromo acetal. This method has been successfully used to construct the core structure of Sacidumlignan D, a closely related lignan that can be converted to this compound. researchgate.netrsc.org This radical cyclization establishes key carbon-carbon bonds with a degree of stereocontrol.

Comparative Analysis of Synthetic Efficiency and Scalability

| Synthesis of | Key Strategy | Number of Steps | Overall Yield | Reference |

| (±)-Sacidumlignan A | Ueno-Stork radical cyclization | 7 | 25% | researchgate.netrsc.orgresearchgate.net |

| (-)-Sacidumlignan B | Asymmetric synthesis from o-vanillin | 14 | 10% | researchgate.netmdpi.com |

| (-)-Sacidumlignan B | Base-promoted addition of N,N-dimethylacetamide | 16 | 3% | mdpi.com |

| Racemic Sacidumlignan B | Reductive coupling and Friedel-Crafts cyclization | 7 (from known compound) | 46% | mdpi.com |

The scalability of a synthesis is influenced by the robustness of the reactions and the practicality of the required reagents and conditions. Strategies that avoid pyrophoric or highly toxic reagents and employ reactions that are amenable to large-scale setups are generally more scalable. The use of catalytic methods, such as the Ni-catalyzed tandem reductive cyclization, can also enhance scalability by reducing the amount of stoichiometric reagents required. nih.gov

Biomimetic Transformations and Their Implications for this compound Biosynthesis

Biomimetic synthesis, which mimics the proposed biosynthetic pathways of natural products, can provide valuable insights into how these complex molecules are formed in nature. For this compound, a plausible biomimetic conversion from (±)-Sacidumlignan D has been demonstrated. researchgate.netrsc.org

The key transformation involves an acid-triggered tandem reaction. researchgate.netrsc.org This process suggests a possible biosynthetic link between the rearranged tetrahydrofuran (B95107) lignan, Sacidumlignan D, and the arylnaphthalene structure of this compound. researchgate.net The proposed mechanism involves the ring-opening of the cyclic acetal in Sacidumlignan D, followed by dehydration of the resulting tertiary benzyl (B1604629) alcohol and subsequent cyclization and aromatization to form the naphthalene core of this compound. researchgate.net

This biomimetic conversion not only provides a chemical correlation between these two natural products but also offers a hypothesis for the biosynthetic pathway. researchgate.net It is suggested that this compound may be biosynthesized from a common precursor shared with Sacidumlignans B, C, and D. acs.org The isolation of these structurally related compounds from the same plant, Sarcostemma acidum, further supports the idea of a divergent biosynthetic pathway from a common intermediate. acs.org

The Ueno-Stork radical cyclization has been described as a key step for the biomimetic construction of the C8-C8' bond in the synthesis of Sacidumlignan D, further strengthening the connection between laboratory synthesis and potential biosynthetic routes. rsc.org

Biological Activities and Mechanistic Investigations of Sacidumlignan a

Antimicrobial Efficacy and Specificity (in vitro studies)

Initial in vitro studies have demonstrated that Sacidumlignan A possesses moderate antimicrobial properties. nih.gov Specifically, the compound has shown efficacy against two strains of Gram-positive bacteria. nih.govacs.org The details of its activity spectrum against a broader range of microorganisms, including Gram-negative bacteria and fungi like Candida albicans, remain a subject for further investigation. nih.gov Lignans (B1203133), in general, are known to play a protective role in plants against various microorganisms. semanticscholar.org

Cellular Impact of this compound on Biological Systems (e.g., antiproliferative effects in cell lines)

The broader class of lignans, to which this compound belongs, has been noted for its potential to influence cellular processes, including proliferation and programmed cell death (apoptosis). ontosight.airesearchgate.net

Modulation of Cellular Growth and Viability

While direct studies on this compound are limited, the general anticancer potential of lignans suggests that they may inhibit the growth of cancer cells. ontosight.ai Research on other lignans has shown antiproliferative effects against various cancer cell lines, including those from breast, prostate, and colon cancers. researchgate.net These effects are often dose-dependent and can vary between different cell types. nih.gov The precise mechanisms by which this compound might modulate cell growth and viability are not yet fully elucidated.

Induction of Apoptosis Pathways in Cellular Models

A key mechanism by which many natural compounds, including lignans, exert anticancer effects is through the induction of apoptosis. ontosight.aicapes.gov.br Apoptosis is a regulated process of programmed cell death that is essential for removing damaged or cancerous cells. capes.gov.br Some lignans have been shown to trigger apoptotic pathways in cancer cells, contributing to their potential as anticancer agents. ontosight.ai The ability of this compound to specifically induce apoptosis has not been extensively detailed in the available literature.

Antioxidant Modulatory Effects at the Molecular and Cellular Level

Lignans are well-recognized for their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress. ontosight.airesearchgate.net Oxidative stress is implicated in the development of numerous chronic diseases. The antioxidant capacity of lignans is a significant area of research. nih.gov While the general class of lignans exhibits these properties, specific data on the antioxidant modulatory effects of this compound at a molecular and cellular level are not yet widely available.

Anti-inflammatory Activities in Cellular Models

The anti-inflammatory potential of lignans is another area of active investigation. ontosight.airesearchgate.net Inflammation is a key factor in a variety of diseases. rsc.org Some lignans are known to inhibit inflammatory pathways, suggesting their potential therapeutic application for inflammatory conditions. researchgate.net For instance, research on SAC-garlic acid conjugates, which share some structural similarities with lignans, has shown that these compounds can down-regulate inflammatory cytokines like TNF-α in cellular models such as RAW264.7 macrophages. nih.gov However, specific studies detailing the anti-inflammatory mechanisms of this compound in cellular models are still needed.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for designing more potent analogs. nih.gov The dibenzylbutyrolactone skeleton is a common feature in many lignans and is believed to be responsible for their biological effects. ontosight.ai Synthetic modifications to the lignan (B3055560) structure can enhance their activity. ontosight.ai For example, in studies of other compounds, esterification of a carboxyl group or methoxylation of a phenol (B47542) hydroxy group has been shown to improve anti-inflammatory efficacy. nih.gov While the total synthesis of this compound and its analogs like Sacidumlignan B and D has been achieved, detailed SAR studies specifically for this compound are not extensively documented in the public domain. researchgate.netnih.govresearchgate.net

Elucidation of Molecular Targets and Intracellular Signaling Pathways

The precise molecular targets and intracellular signaling pathways modulated by this compound remain an area where comprehensive research is largely outstanding. Current scientific literature extensively covers its synthesis and isolation, but detailed mechanistic studies to identify its specific biological interactions are yet to be published. researchgate.netncl.res.innih.gov However, preliminary biological screening has provided some initial insights into its potential activities, primarily its antimicrobial effects.

Research has demonstrated that this compound possesses moderate antimicrobial properties. acs.org Specifically, it has shown inhibitory activity against two strains of Gram-positive bacteria. This suggests that its molecular targets may be components of the bacterial cell wall, membrane, or essential intracellular enzymes. A study published in the Journal of Natural Products detailed this activity. acs.org

While direct evidence for this compound's interaction with specific signaling pathways is scarce, the broader class of lignans, to which it belongs, is known to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and antitumor activities. researchgate.netnih.gov Mechanistic studies on other lignans have often pointed towards the modulation of key inflammatory pathways. For instance, many lignans are recognized for their ability to inhibit pro-inflammatory enzymes and signaling cascades. ontosight.aimdpi-res.com It is plausible that this compound shares some of these general mechanistic traits, although specific experimental validation is required.

Given its documented antimicrobial activity and the known properties of the lignan family, further investigation is warranted to fully uncover the molecular mechanisms of this compound. Future research could focus on identifying its specific bacterial targets and exploring its potential effects on inflammatory and other signaling pathways in mammalian cells to substantiate the activities observed in the broader lignan class. researchgate.net

Table 1: Documented Biological Activity of this compound

| Biological Activity | Target Organisms | Observed Effect | Reference |

| Antimicrobial | Staphylococcus aureus | Moderate Inhibition | acs.org |

| Antimicrobial | Staphylococcus epidermidis | Moderate Inhibition | acs.org |

Synthesis and Evaluation of Sacidumlignan a Derivatives and Analogs

Rational Design and Chemical Synthesis of Sacidumlignan A Derivatives

The rational design of derivatives of a natural product like this compound is fundamentally guided by its inherent biological activities and its structure-activity relationships (SAR). While extensive SAR studies specifically on a wide range of this compound derivatives are not yet prevalent in the literature, the design principles can be inferred from the broader class of arylnaphthalene lignans (B1203133) and related cyclolignans. The primary goals in designing such derivatives often include enhancing potency, improving selectivity, and optimizing pharmacokinetic properties.

The chemical synthesis of this compound itself has been achieved through various routes, with a notable approach being the Ueno-Stork radical cyclization. This method has proven effective in constructing the core structure of this compound and its related compound, Sacidumlignan D. Furthermore, a biomimetic conversion of (±)-Sacidumlignan D to this compound has been reported, suggesting a plausible biosynthetic relationship and offering an alternative synthetic pathway.

The design of new derivatives would logically involve modifications at several key positions of the this compound scaffold. These include:

Alterations of the Aromatic Substitution Patterns: The hydroxyl and methoxy (B1213986) groups on the aromatic rings are prime candidates for modification. The synthesis of analogs with different alkyl or acyl groups, or the introduction of other functionalities like halogens, could significantly influence biological activity by altering the electronic properties and steric bulk of the molecule.

Modification of the Naphthalene (B1677914) Core: Introducing substituents onto the naphthalene ring system could impact the molecule's interaction with biological targets.

Stereochemical Variations: The stereocenters within the cyclolignan structure are crucial for its three-dimensional shape and, consequently, its biological function. The synthesis of diastereomers and enantiomers of this compound would be essential to probe the stereochemical requirements for its activity.

The synthesis of these rationally designed derivatives would leverage established synthetic methodologies for lignans, such as palladium-catalyzed cross-coupling reactions, to build the biaryl linkage, and various cyclization strategies to form the characteristic ring systems.

Comparative Biological Activity Assessment of this compound Analogs

The initial discovery and isolation of this compound from Sarcostemma acidum included a preliminary assessment of its biological activity. Current time information in Bangalore, IN.mdpi.com Specifically, its antimicrobial properties were evaluated against a panel of bacteria and fungi.

This compound demonstrated moderate antimicrobial activity against two Gram-positive bacteria, Staphylococcus aureus and Staphylococcus epidermidis. Current time information in Bangalore, IN. The minimum inhibitory concentrations (MICs) were determined to be in the range of (0.65-1.3) × 10⁻⁴ M. Current time information in Bangalore, IN. This finding establishes a baseline for the biological potential of the this compound scaffold and provides a benchmark for the evaluation of its synthetic analogs.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (M) |

|---|---|

| Staphylococcus aureus | (0.65-1.3) × 10⁻⁴ |

| Staphylococcus epidermidis | (0.65-1.3) × 10⁻⁴ |

Data sourced from Gan et al., 2005. Current time information in Bangalore, IN.

A comprehensive comparative biological activity assessment would involve the synthesis of a library of this compound analogs, as outlined in the rational design section, followed by systematic screening. While extensive data on a series of this compound analogs is not yet available, studies on other arylnaphthalene lignans, such as helioxanthin (B1673044) and its derivatives, have shown that modifications to the lactone ring and the methylenedioxy group can significantly modulate anti-hepatitis B virus (HBV) activity. nih.gov For instance, certain analogs of helioxanthin have demonstrated potent inhibition of HBV DNA replication and viral antigen secretion. nih.gov Such studies on related lignans underscore the potential for discovering analogs with improved or novel biological activities through targeted chemical modifications. The evaluation of this compound derivatives against a broader panel of microbial strains, as well as in other biological assays such as antiviral and anticancer screens, would be a crucial step in exploring the full therapeutic potential of this class of compounds.

Development of New Synthetic Strategies for Diverse Sacidumlignan Scaffolds

The development of novel and efficient synthetic strategies is paramount for accessing a wide diversity of Sacidumlignan-like scaffolds for biological evaluation. While the total synthesis of this compound has been accomplished, the advancement of synthetic methodology allows for the creation of more complex and varied molecular architectures.

Diversity-Oriented Synthesis (DOS): This approach aims to generate collections of structurally diverse small molecules from a common starting point. scispace.comcam.ac.uk For lignans, DOS strategies could involve branching pathways from a key intermediate to produce a variety of scaffolds, including aryltetralins, dihydronaphthalenes, and arylnaphthalenes, all of which are related to the core structure of this compound. scispace.comacs.org Such strategies often employ complexity-generating reactions that rapidly build molecular scaffolds. cam.ac.uk

Novel Annulation and Cyclization Reactions: Recent advances in synthetic organic chemistry have provided new tools for the construction of the arylnaphthalene core found in this compound. These include:

Transition Metal-Mediated Annulations: Catalysts based on gold, palladium, and nickel have been employed to construct arylnaphthalene lignan (B3055560) lactone cores with high efficiency and functional group tolerance. frontiersin.org For example, gold-catalyzed intramolecular cyclization of alkynyl esters has been shown to be an effective method for generating the arylnaphthalene scaffold. frontiersin.orgresearchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. This approach has been used to generate carbonyl ylides from epoxides, which can then undergo cycloaddition and rearrangement to form dihydronaphthalene and arylnaphthalene lignans in a modular fashion. acs.org

Cation-Induced Cyclizations: A general strategy for the synthesis of arylnaphthalene lactone lignans involves a cation-induced cyclization to construct the aryl dihydronaphthalene intermediate, which can then be aromatized to the final arylnaphthalene core. frontiersin.org

These advanced synthetic methods not only provide more efficient routes to known lignans like this compound but also open up avenues for the creation of novel and unnatural scaffolds. The ability to generate a diverse library of Sacidumlignan analogs is critical for thorough structure-activity relationship studies and for the discovery of new therapeutic leads.

Future Research Trajectories in Sacidumlignan a Chemistry

Advancements in Asymmetric Synthesis and High-Throughput Methodologies

The total synthesis of Sacidumlignan A and its congeners has been a subject of significant research, with various strategies being developed to construct its complex framework. Early total syntheses of related compounds, such as Sacidumlignan B and D, have laid the groundwork for accessing these molecules. For instance, one of the first total syntheses of naturally occurring sacidumlignans A, B, and D was accomplished, which also helped in determining the absolute configuration of compounds 2 and 4. acs.org A key step in this synthesis was the diastereoselective α-methylation of a lactone to control the chiral centers of the lignan (B3055560) core. acs.org

Deepening the Mechanistic Understanding of this compound Biological Actions

While the synthesis of this compound has been a focal point, its biological activities and mechanism of action remain largely unexplored. Lignans (B1203133), as a class, are known to exhibit a wide range of pharmacological properties, but specific data for this compound is scarce. Future research must prioritize the systematic evaluation of its biological profile.

Initial investigations should involve broad-spectrum screening to identify potential therapeutic areas. Based on the known activities of other cyclolignans, promising areas for investigation could include antiviral, antibacterial, and antineoplastic activities. Once a significant biological activity is identified, in-depth mechanistic studies will be crucial. These studies would aim to identify the specific cellular targets and signaling pathways modulated by this compound. Techniques such as proteomics, transcriptomics, and cellular imaging will be invaluable in elucidating its mode of action at a molecular level.

Exploration of Novel this compound Derivatives for Chemical Biology Tool Development

The development of novel this compound derivatives holds significant potential for creating powerful chemical biology tools. By strategically modifying the this compound scaffold, researchers can design probes to investigate biological processes with high precision. For example, the introduction of photoreactive groups or affinity tags could enable the identification of its protein targets through photo-affinity labeling and pull-down assays.

Furthermore, fluorescently labeled this compound derivatives could be synthesized to visualize its subcellular localization and track its movement within living cells. Such tools would provide critical insights into its mechanism of action and help to validate its cellular targets. The generation of a diverse library of derivatives with systematic structural modifications will also be essential for establishing detailed structure-activity relationships, guiding the design of more potent and selective analogs.

Interdisciplinary Research Integrating Synthetic Chemistry and Biological Inquiry on this compound

Realizing the full potential of this compound will necessitate a highly integrated and interdisciplinary research approach. Close collaboration between synthetic chemists and biologists will be paramount. Synthetic chemists can leverage their expertise to design and create novel derivatives and probes, while biologists can employ cutting-edge techniques to evaluate their biological effects and elucidate their mechanisms of action.

This synergistic relationship will create a feedback loop where the biological findings inform the design of new and improved molecules. For example, if a particular structural feature is found to be crucial for biological activity, synthetic efforts can be focused on optimizing that part of the molecule. Conversely, if a synthetic route allows for the easy introduction of diverse functional groups at a specific position, biologists can screen these derivatives to probe the functional relevance of that region. Such collaborative efforts will be essential to accelerate the translation of fundamental chemical knowledge about this compound into tangible applications in medicine and biology. The efforts in the chemical synthesis of 2,7'-cyclolignans are expected to stimulate the development of novel synthetic strategies for this class of natural products with important biological activities.

Q & A

Q. How should contradictory results between in vitro and in vivo models be interpreted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.